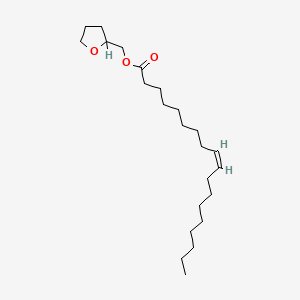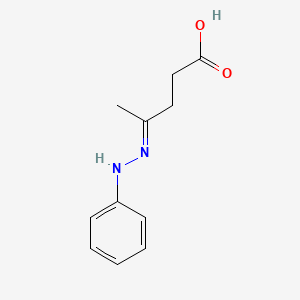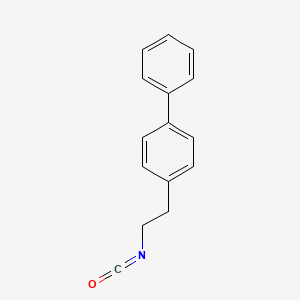
2-(4-Biphenyl)ethyl isocyanate
説明
“2-(4-Biphenyl)ethyl isocyanate” is a useful research chemical . It is also known as 4-isocyanatobiphenyl, an aryl isocyanate .
Synthesis Analysis
The synthesis of aromatic diisocyanates, such as “this compound”, can be achieved through the Curtius rearrangement . Vanillic acid and syringic acid, derived from lignin, were used for the synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H13NO . Its molecular weight is 223.27 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its refractive index is greater than 1.6020 , and its density is greater than 1.117 g/mL at 25°C .
科学的研究の応用
Applications in Chemical Synthesis
Synthesis of Ureas and Hydroxamic Acids
- The Lossen rearrangement technique, mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, allows for the synthesis of hydroxamic acids and ureas from carboxylic acids. This method offers good yields without racemization under mild conditions, is compatible with common protecting groups, and allows the recycling of byproducts, making it environmentally friendly and cost-effective (Thalluri et al., 2014).
Chemoselective Acylation in Crystal Networks
- In a bimolecular reaction involving networked molecular cages, chemoselective acylation of 4-hydroxydiphenylamine by ethyl isocyanate was achieved due to the encapsulation effect within the crystal structure. This reaction highlights the potential of using molecular cages for controlling and directing chemical reactions (Inokuma et al., 2011).
Applications in Material Science
Polymerization with Optical Functionalities
- Anionic polymerization of isocyanates with optical functionalities has been conducted, producing polyisocyanates with high yield and suppressed side reactions. This process paves the way for the development of polymers with specific optical properties, such as specific rotations in CD and ORD measurements (Shin et al., 2001).
Improved Performance of Li-ion Batteries
- Aromatic isocyanates, like 4-fluorophenyl isocyanate and phenyl isocyanate, have been used to reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on graphite surfaces in Li-ion batteries. This application demonstrates the potential of isocyanates in enhancing the efficiency and life span of batteries (Zhang, 2006).
Applications in Analytical Chemistry
Biomonitoring of Isocyanate Exposure
- The synthesis of isocyanate DNA adducts for biomonitoring people exposed to isocyanates, important intermediates in industrial manufacturing, is vital. This approach provides tools for assessing exposure to potentially harmful substances in occupational environments (Beyerbach et al., 2006).
Proton Transfer Reaction Mass Spectrometry for Detection
- Proton transfer reaction mass spectrometry has been utilized for the detection of isocyanates and polychlorinated biphenyls, demonstrating its applicability in real-time monitoring devices for industrial waste and environmental surveillance (Agarwal et al., 2012).
Safety and Hazards
“2-(4-Biphenyl)ethyl isocyanate” is harmful if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Biphenyl)ethyl isocyanate is currently unavailable. The compound’s density is reported to be greater than 1117 g/mL at 25 °C , which may influence its bioavailability and distribution in the body.
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological environment may also influence its action and efficacy.
特性
IUPAC Name |
1-(2-isocyanatoethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-12-16-11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLXNPZLWAYHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410537 | |
| Record name | 2-(4-Biphenyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-06-3 | |
| Record name | 2-(4-Biphenyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Biphenyl)ethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



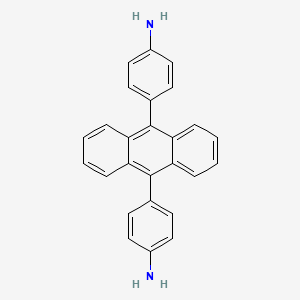

![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
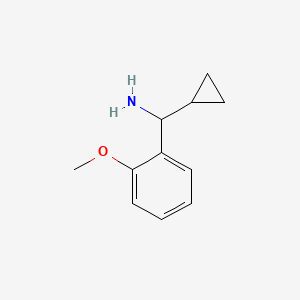
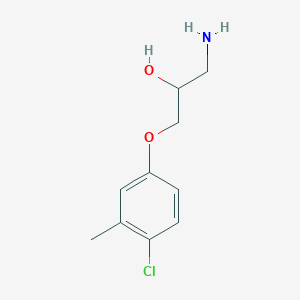
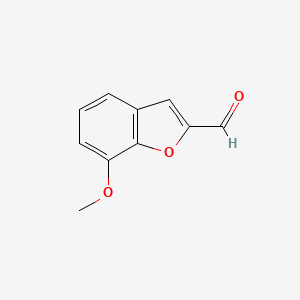
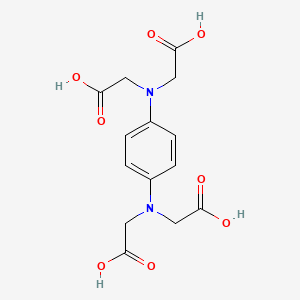

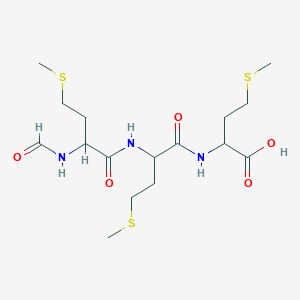

![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
